![molecular formula C18H18N2O6 B12807343 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate CAS No. 28493-86-9](/img/structure/B12807343.png)
4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitrophenyl group attached to a butanoate ester, which is further linked to a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves the esterification of 4-nitrophenol with 4-{[(benzyloxy)carbonyl]amino}butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-{[(benzyloxy)carbonyl]amino}butanoic acid.
Reduction: 4-aminophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme assays to study the activity of esterases and proteases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate primarily involves its hydrolysis to release 4-nitrophenol and 4-{[(benzyloxy)carbonyl]amino}butanoic acid. The hydrolysis can be catalyzed by esterases, which are enzymes that cleave ester bonds. The released 4-nitrophenol can then participate in further biochemical reactions, while the 4-{[(benzyloxy)carbonyl]amino}butanoic acid can be deprotected to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate: Similar structure with an isoleucine moiety instead of butanoate.
4-Nitrophenyl ((benzyloxy)carbonyl)-L-leucinate: Contains a leucine moiety.
4-Nitrophenyl ((benzyloxy)carbonyl)glycinate: Features a glycine moiety.
Uniqueness
4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific butanoate ester linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyloxycarbonyl-protected amino group also allows for selective deprotection and functionalization in synthetic applications.
Properties
CAS No. |
28493-86-9 |
|---|---|
Molecular Formula |
C18H18N2O6 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C18H18N2O6/c21-17(26-16-10-8-15(9-11-16)20(23)24)7-4-12-19-18(22)25-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,22) |
InChI Key |
KRQFWXDSIWPJRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


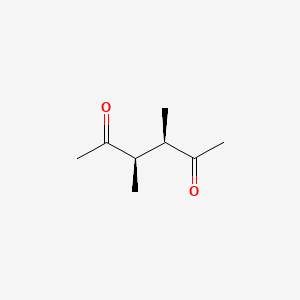
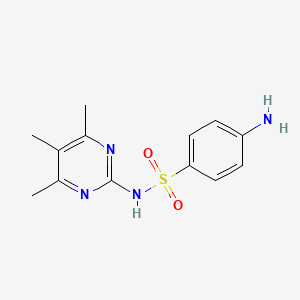
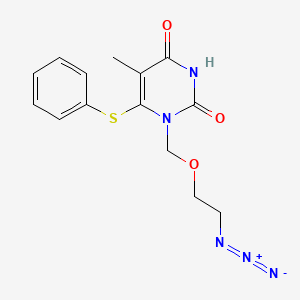

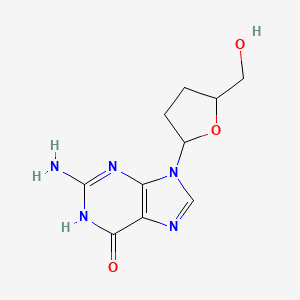
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
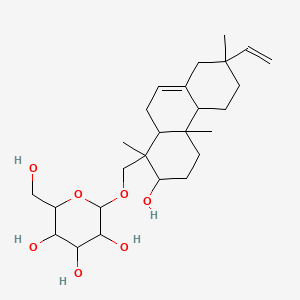
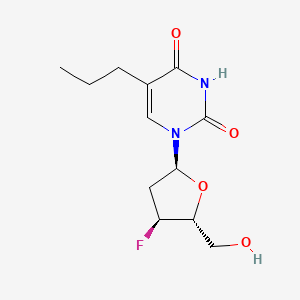
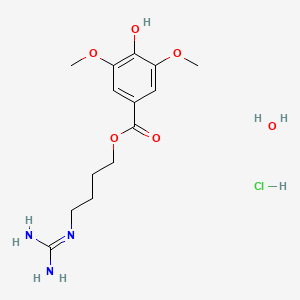
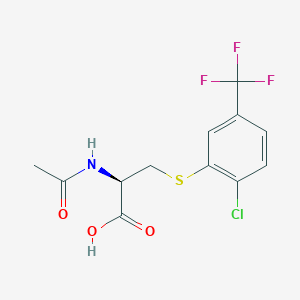
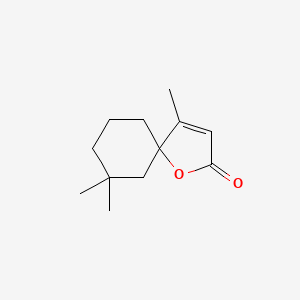
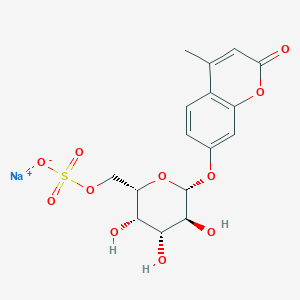

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
